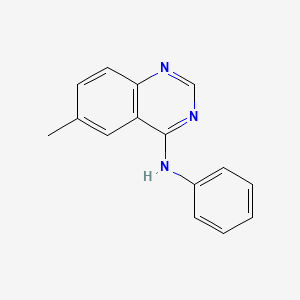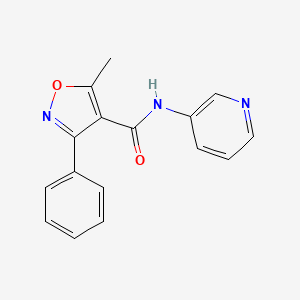![molecular formula C18H24N8O B5559572 5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)
5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves the reaction of sodium salts of hydroxy-prop-en-one derivatives with different heterocyclic amines in piperidenium acetate. These methods highlight the versatility and adaptability of synthetic routes for producing complex heterocyclic compounds (Mohamed et al., 2011).
Molecular Structure Analysis
Structural elucidation of such compounds is typically achieved through elemental analysis, spectral data, and X-ray crystallography. These techniques confirm the molecular structure and provide a foundation for further chemical and physical property analysis.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine and related compounds exhibit a range of chemical behaviors due to their unique structural features. Their reactions with different reagents can lead to the formation of various heterocyclic compounds, showcasing their chemical versatility. For instance, reactions involving sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines and cyanoacetamide yield novel pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's reactivity and potential for generating diverse molecular entities (Abdelhamid & Gomha, 2013).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound is part of a class of chemicals that has been synthesized and characterized in various studies. For instance, the synthesis of novel pyrimidine derivatives, including triazolo[1,5-a]pyrimidines, has been explored for their potential applications in medicinal chemistry. These compounds are synthesized through condensation reactions and characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing detailed insights into their molecular structures and properties (Lahmidi et al., 2019).
Antimicrobial Activity
Some derivatives of pyrimidine, including those similar to the compound , have been evaluated for their antimicrobial properties. Research has demonstrated that certain pyrimidine derivatives exhibit antibacterial activity against various microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).
Potential as Adenosine Receptor Antagonists
Research has also explored the use of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, a class closely related to the compound , as adenosine receptor antagonists. These studies investigate the compounds' water solubility, pharmacokinetic properties, and selectivity towards different adenosine receptors, indicating their potential therapeutic applications (Baraldi et al., 2012).
Propriétés
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O/c1-4-5-25-11-15(14(3)22-25)17(27)24-8-6-23(7-9-24)16-10-13(2)21-18-19-12-20-26(16)18/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYHNGHPWKJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N2CCN(CC2)C3=CC(=NC4=NC=NN34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)
![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)
![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)